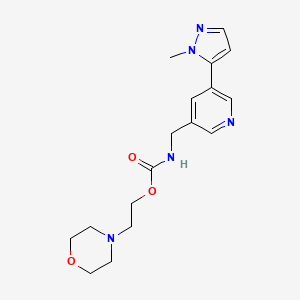

2-morpholinoethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate

Description

2-Morpholinoethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate is a carbamate derivative characterized by a morpholinoethyl group and a pyridinylmethyl substituent bearing a 1-methyl-1H-pyrazole moiety. Carbamates are widely studied for their enzyme-inhibitory properties, stability, and bioavailability, with variations in substituents critically influencing their biological activity and physicochemical behavior .

Properties

IUPAC Name |

2-morpholin-4-ylethyl N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3/c1-21-16(2-3-20-21)15-10-14(11-18-13-15)12-19-17(23)25-9-6-22-4-7-24-8-5-22/h2-3,10-11,13H,4-9,12H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISRAUIAGDGPAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)OCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway. NAD+ plays a pivotal role in many biological processes including metabolism and aging.

Mode of Action

The compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+. This results in the modulation of various biological processes that are dependent on NAD+.

Biochemical Pathways

The activation of NAMPT affects the NAD+ salvage pathway, which is crucial for cellular energy metabolism. The increase in NAD+ levels can influence various downstream effects, such as enhancing cellular respiration and ATP production, and modulating sirtuin activity, which are NAD±dependent deacetylases involved in cellular stress response and aging.

Pharmacokinetics

The compound’s efficacy suggests that it has sufficient bioavailability to exert its effects on nampt.

Result of Action

The activation of NAMPT by the compound leads to an increase in NAD+ levels, which can have various molecular and cellular effects. These include enhanced energy metabolism, improved cellular stress response, and potential impacts on cellular aging processes.

Biological Activity

2-Morpholinoethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate, a compound with the CAS number 2034562-21-3, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

- Molecular Formula : C17H23N5O3

- Molecular Weight : 345.4 g/mol

The structure features a morpholinoethyl group linked to a pyridine and pyrazole moiety, which may contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through modulation of enzymatic pathways and receptor interactions. Key areas of activity include:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit specific cancer cell lines by targeting kinase pathways.

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its role as an antimicrobial agent.

- CNS Activity : Given the morpholino group, there is potential for neuroactive properties, which warrants further investigation.

The biological activity of this compound is believed to involve several mechanisms:

- Kinase Inhibition : The compound may act as an inhibitor of certain kinases involved in cancer progression.

- Receptor Modulation : Interaction with neurotransmitter receptors could explain potential CNS effects.

- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

A study conducted by Liang et al. (2007) examined various imidazopyridine derivatives for anticancer activity, revealing that compounds similar in structure to 2-morpholinoethyl carbamate exhibited significant inhibition of tumor growth in vitro and in vivo models .

Antimicrobial Efficacy

Research on related pyrazole derivatives indicated strong antibacterial activity against drug-resistant strains of bacteria. The minimal inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting a promising role for this compound in treating resistant infections .

CNS Activity

A recent investigation into compounds with morpholino groups highlighted their potential neuroprotective effects. The study suggested that such compounds could modulate neurotransmitter release and provide neuroprotection against oxidative stress .

Data Tables

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Activity

Recent studies have highlighted the potential of compounds similar to 2-morpholinoethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate as inhibitors of cyclooxygenase enzymes (COX). These enzymes are critical in the inflammatory process, and their inhibition can lead to reduced inflammation and pain relief. For instance, a library of compounds based on pyrazole derivatives demonstrated significant COX-II inhibitory potential, suggesting that similar structures may also exhibit anti-inflammatory properties .

2. Anticancer Properties

The compound's structural features suggest possible applications in cancer therapy. Compounds with pyrazole and pyridine groups have been explored for their ability to act as selective androgen receptor modulators (SARMs), which are useful in treating androgen-dependent cancers such as prostate cancer . The unique combination of morpholine and carbamate functionalities may enhance the compound's ability to modulate biological pathways involved in tumor growth.

Neuroprotective Effects

There is emerging evidence that pyrazole derivatives can exhibit neuroprotective effects. Research indicates that certain pyrazole-based compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases . The incorporation of the morpholino group may enhance the solubility and bioavailability of the compound, making it a candidate for further investigation in neuroprotection.

Case Study 1: COX-II Inhibitory Potential

A study developed a series of diaryl-pyrazole derivatives that showed promising results as COX-II inhibitors, with one compound demonstrating an IC50 value significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs) . This suggests that this compound could potentially be optimized for similar effects.

Case Study 2: Anticancer Activity

Another investigation focused on non-steroidal carboxamide compounds targeting androgen receptors. These compounds exhibited efficacy against prostate cancer cell lines, indicating that modifications to the structure of this compound could yield effective anticancer agents .

Comparison with Similar Compounds

Structural Comparison

The compound’s key structural motifs are compared below with analogous carbamate derivatives from the evidence:

Key Observations :

- The morpholinoethyl group in the target compound likely improves aqueous solubility compared to the fluorobenzyl substituent in derivatives, which may enhance oral bioavailability .

- The pyrazole-pyridine scaffold in the target compound shares similarities with pyrazolo-pyrimidine analogs (), both of which are associated with kinase inhibition or nucleotide-binding activity .

Physicochemical and Pharmacological Properties

While direct data for the target compound are unavailable, inferences can be drawn from structural analogs:

- Solubility: Morpholinoethyl groups are known to enhance solubility compared to fluorobenzyl or thiazole substituents .

- Metabolic Stability: Fluorine atoms () and thiazole rings () may improve resistance to oxidative metabolism, whereas the morpholinoethyl group could increase susceptibility to hydrolysis .

- Target Engagement : Pyrazolo-pyridine/heterocyclic cores are frequently associated with kinase inhibition (e.g., JAK2, EGFR), though specific targets for the compounds here remain unconfirmed .

Q & A

Q. What synthetic strategies are recommended for constructing the pyrazole-pyridine-carbamate scaffold in this compound?

The synthesis involves multi-step organic reactions:

- Pyrazole ring formation : Condensation of hydrazines with aldehydes/ketones, followed by alkylation to introduce substituents (e.g., 1-methyl group) .

- Carbamate linkage : Reaction of the pyridine-methyl intermediate with morpholinoethyl chloroformate under controlled pH (7–9) and temperature (0–25°C) to avoid side reactions .

- Key optimization : Use anhydrous solvents (e.g., THF, DCM) and catalytic bases (e.g., DMAP) to enhance carbamate coupling efficiency .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyrazole C-5, pyridine C-3) and carbamate connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray crystallography : Resolve stereochemical ambiguities if single crystals are obtainable (e.g., analogs in ).

Q. How should researchers address solubility challenges during in vitro assays?

- Co-solvent systems : Use DMSO:PBS (≤10% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Derivatization : Introduce hydrophilic groups (e.g., morpholinoethyl) during synthesis, as seen in related carbamates .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically resolved?

- Assay validation : Cross-check against standardized protocols (e.g., enzyme inhibition IC₅₀ vs. cell-based viability assays) .

- Purity assessment : Use HPLC (>95% purity) to rule out impurities affecting activity .

- Structural analogs : Compare with derivatives (e.g., fluorobenzyl-pyrazolo[3,4-b]pyridines ) to isolate pharmacophoric elements.

Q. What methodologies optimize the purification of carbamate intermediates?

- Intermediate isolation : Generate sulfinyldimethane adducts (e.g., formula II in ) to stabilize reactive carbamate precursors.

- Chromatographic techniques : Use reverse-phase HPLC with acetonitrile/water gradients for polar impurities .

Q. How can computational tools aid in predicting the compound’s mechanism of action?

- Molecular docking : Map interactions with kinase ATP-binding pockets using PyRx or AutoDock (e.g., pyrazole-pyridine motifs in ).

- QSAR modeling : Correlate substituent electronic profiles (e.g., Hammett σ values) with bioactivity trends .

Q. What strategies mitigate instability during long-term storage?

- Lyophilization : Store as a lyophilized powder under argon at −20°C .

- Light-sensitive packaging : Use amber vials to prevent photodegradation, as recommended for pyrazole-carbamates .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values for kinase inhibition?

- Kinase isoform variability : Test against purified isoforms (e.g., JAK2 vs. FLT3) to identify selectivity .

- ATP concentration : Standardize ATP levels (e.g., 1 mM) in enzymatic assays to ensure comparability .

Q. Why do some analogs show improved efficacy in vivo but not in vitro?

- Prodrug activation : Investigate metabolic conversion (e.g., esterase-mediated cleavage of carbamate ).

- Pharmacokinetic factors : Assess bioavailability via LC-MS/MS plasma profiling .

Methodological Recommendations

Q. What in silico approaches prioritize derivatives for synthesis?

Q. How to design stability-indicating assays for this compound?

- Forced degradation : Expose to heat (40°C), acid (0.1 M HCl), and base (0.1 M NaOH) to identify degradation products via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.